Computed Lipophilicity (XLogP3-AA): Intermediate LogP Differentiates Target from Both Dimethyl and Bis-Trifluoromethyl Analogs
The target compound (CAS 478039-43-9) has a PubChem-computed XLogP3-AA of 3.3, placing it between the 5,7-dimethyl analog (CAS 477888-82-7, XLogP3-AA = 2.9) and the 5,7-bis(trifluoromethyl) analog (CAS 439109-45-2, ACD/LogP = 4.57) [1]. This 0.4 log unit increase over the dimethyl comparator corresponds to approximately 2.5-fold higher octanol-water partitioning, while remaining 1.27 log units (approximately 18-fold) lower than the bis-CF3 variant. In the context of Lipinski's Rule of Five and CNS drug-likeness thresholds (optimal LogP 1–3.5), the target compound occupies an intermediate, more developable lipophilicity range than the bis-CF3 analog, which exceeds the commonly accepted oral bioavailability ceiling (LogP > 4) [2]. This property is critical for researchers balancing passive permeability against aqueous solubility when selecting screening compounds.
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3 (PubChem 2.2) |
| Comparator Or Baseline | Comparator 1 (CAS 477888-82-7): XLogP3-AA = 2.9; Comparator 2 (CAS 439109-45-2): ACD/LogP = 4.57 |
| Quantified Difference | ΔLogP = +0.4 vs. dimethyl analog; ΔLogP = −1.27 vs. bis-CF3 analog |
| Conditions | Computed physicochemical property; XLogP3-AA algorithm (PubChem) for target and dimethyl comparator; ACD/LogP v14 for bis-CF3 comparator (ChemSpider) |
Why This Matters
An intermediate LogP of 3.3 positions this compound within the optimal oral bioavailability window, whereas the bis-CF3 analog (LogP 4.57) exceeds the commonly accepted druggability ceiling, making the target compound a more developable starting point for lead optimization programs.
- [1] PubChem Compound Summary CID 3782424 (target): XLogP3-AA 3.3; PubChem CID 1472265 (comparator 1): XLogP3-AA 2.9. National Center for Biotechnology Information, computed by XLogP3 3.0. View Source
- [2] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. LogP > 4 associated with poor oral bioavailability. View Source
